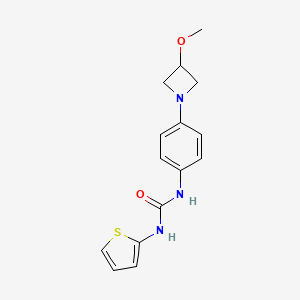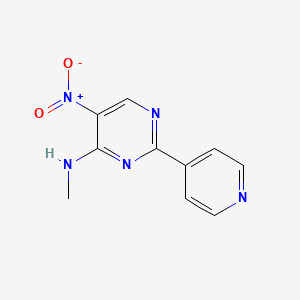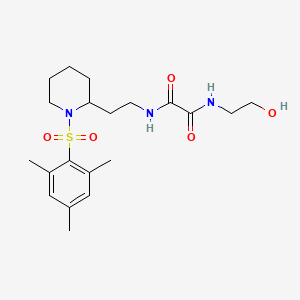
2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide, also known as DMCM, is a synthetic compound that belongs to the class of morpholine derivatives. It has been widely studied for its potential therapeutic applications in various neurological disorders, including anxiety, epilepsy, and addiction. DMCM is a potent antagonist of GABA-A receptors, which are the primary inhibitory neurotransmitters in the central nervous system.
Mecanismo De Acción
2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide is a potent antagonist of GABA-A receptors, which are the primary inhibitory neurotransmitters in the central nervous system. By blocking the activity of GABA-A receptors, 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide reduces the inhibitory tone of the nervous system, leading to an increase in neuronal excitability. This increase in excitability is thought to underlie the anxiolytic, anticonvulsant, and anti-addictive effects of 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide.
Biochemical and Physiological Effects:
2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine in the nucleus accumbens, a brain region that is involved in reward and addiction. This suggests that 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide may have potential as a treatment for drug addiction. 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and plasticity. This suggests that 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide may have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide has several advantages for use in lab experiments. It is a potent and selective antagonist of GABA-A receptors, making it a useful tool for studying the role of GABA-A receptors in various neurological disorders. Additionally, 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide has been extensively studied in animal models, providing a wealth of data on its pharmacological effects and potential therapeutic applications. However, there are also some limitations to the use of 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide in lab experiments. Its potency and selectivity may make it difficult to distinguish between the effects of 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide and other GABA-A receptor antagonists. Additionally, 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide has been shown to have some toxic effects in animal models, particularly at high doses, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide. One area of interest is the development of more selective GABA-A receptor antagonists that can be used to study the specific effects of different GABA-A receptor subtypes. Another area of interest is the development of 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide derivatives that have improved pharmacokinetic properties and reduced toxicity. Additionally, further research is needed to determine the potential therapeutic applications of 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide in various neurological disorders, including anxiety, epilepsy, and addiction. Finally, more research is needed to understand the biochemical and physiological effects of 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide and its potential mechanisms of action.
Métodos De Síntesis
2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide can be synthesized by reacting 2,6-dimethylmorpholine with 2-methylphenyl isothiocyanate in the presence of a base such as sodium hydroxide. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Aplicaciones Científicas De Investigación
2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, epilepsy, and addiction. It has been shown to have anxiolytic effects in animal models of anxiety, reducing anxiety-related behaviors without causing sedation or motor impairment. 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide has also been shown to have anticonvulsant effects, reducing the frequency and severity of seizures in animal models of epilepsy. Additionally, 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide has been studied for its potential to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have therapeutic potential in the treatment of drug addiction.
Propiedades
IUPAC Name |
2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-10-6-4-5-7-13(10)15-14(18)16-8-11(2)17-12(3)9-16/h4-7,11-12H,8-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJXCNQKNTXSRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2607621.png)
![N-(2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2607623.png)


![4-{[1-(5-Bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2607628.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-cyclopropylisoxazol-3-yl)methanone](/img/structure/B2607632.png)



